2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound known for its diverse pharmacological properties. This compound is part of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family, which is recognized for its potential in medicinal chemistry, particularly in the development of antileishmanial and antimalarial agents .
Preparation Methods
The synthesis of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the pyrazole and triazolo[1,5-c]pyrimidine cores. The synthetic route typically includes the following steps:
Formation of the pyrazole core: This involves the reaction of 4-chloro-3-methyl-1H-pyrazole with appropriate reagents to introduce the methyl group.
Formation of the triazolo[1,5-c]pyrimidine core: This involves the cyclization of suitable precursors under specific conditions to form the triazolo[1,5-c]pyrimidine ring.
Coupling of the cores: The final step involves coupling the pyrazole and triazolo[1,5-c]pyrimidine cores through a methyl bridge, typically using a base-catalyzed reaction.
Chemical Reactions Analysis
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antileishmanial and antimalarial activities are attributed to its ability to interfere with the metabolic pathways of the parasites .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly affect their pharmacological properties. Some similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and are studied for their anticancer potential.
Hydrazine-coupled pyrazoles: These compounds have shown potent antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13ClN8 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-[(4-chloro-3-methylpyrazol-1-yl)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H13ClN8/c1-11-14(18)8-24(22-11)9-15-21-17-13-7-20-26(12-5-3-2-4-6-12)16(13)19-10-25(17)23-15/h2-8,10H,9H2,1H3 |
InChI Key |
QFNSJRSEJXJEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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